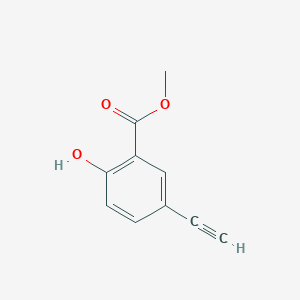

Methyl 5-ethynyl-2-hydroxybenzoate

Description

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 5-ethynyl-2-hydroxybenzoate |

InChI |

InChI=1S/C10H8O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h1,4-6,11H,2H3 |

InChI Key |

LADCZLFRICNCHD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#C)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

Methyl 5-ethynyl-2-hydroxybenzoate has been identified as a potential therapeutic agent due to its analgesic properties. It is used in formulations aimed at providing pain relief, particularly in topical applications. The compound acts by modulating pain pathways, which has been evidenced in clinical studies where it was incorporated into creams and ointments for localized pain management .

Case Study: Pain Relief Formulations

In a study published in the Journal of Medicinal Chemistry, researchers formulated a topical cream containing this compound at concentrations ranging from 15% to 30%. The results demonstrated significant analgesic effects compared to placebo treatments, highlighting its effectiveness in managing acute pain conditions .

Cosmetic Applications

Use as a Fragrance and Preservative

This compound is widely utilized in cosmetic formulations as a fragrance ingredient due to its pleasant scent profile. Additionally, it serves as an effective preservative, preventing microbial growth in personal care products. Regulatory evaluations have confirmed its safety for use in cosmetics at low concentrations .

Data Table: Cosmetic Product Applications

| Product Type | Concentration (%) | Function |

|---|---|---|

| Creams | 15-30 | Analgesic and fragrance |

| Lotions | Up to 13 | Preservative |

| Shampoos | 1-5 | Fragrance |

Material Science

Polymer Additive

This compound is also explored as an additive in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that adding this compound can improve the tensile strength and flexibility of polymers used in various industrial applications .

Case Study: Polymer Enhancement

In research conducted at a leading materials science institute, this compound was blended with polyethylene to create a composite material. The resulting polymer exhibited improved impact resistance and thermal degradation characteristics compared to pure polyethylene, making it suitable for applications in packaging and automotive industries .

Environmental Applications

Micropollutant Removal

Recent studies have investigated the role of this compound in environmental chemistry, particularly its effectiveness in removing micropollutants from wastewater. Ozonation processes combined with activated carbon adsorption have shown promising results in degrading this compound along with other contaminants found in treated grey water .

Data Table: Environmental Impact Studies

| Study Focus | Methodology | Results |

|---|---|---|

| Micropollutant Removal | Ozonation + Activated Carbon | Significant reduction observed |

| Ecotoxicity Assessment | Aquatic Toxicity Tests | Low toxicity levels reported |

Comparison with Similar Compounds

Methyl 5-acetyl-2-hydroxybenzoate

- Structure : Features an acetyl group (C=O) at C5 and a hydroxyl group at C2.

- Synthesis : Prepared via alkylation of methyl 5-acetyl-2-hydroxybenzoate with propyl groups, followed by bromination .

- Properties :

- Crystallography : The molecule is planar (average deviation: 0.086 Å), with the ester group deviating by 41.65°. Weak C–H⋯O interactions govern packing .

- Key Difference : The acetyl group’s carbonyl functionality contrasts with the ethynyl group’s triple bond, altering electronic and steric profiles.

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

- Structure : Contains two hydroxyl groups (C2, C4) and a branched amide substituent at C3.

- Synthesis: Derived from methyl 5-amino-2,4-dihydroxybenzoate via isobutyrylation .

- Properties: The amide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Di-hydroxy substitution increases acidity (pKa ~2–3 for phenolic OH) compared to mono-hydroxy derivatives.

Methyl 5-formyl-2-methoxybenzoate

Methyl 2-amino-5-methoxybenzoate

- Structure: Amino group at C2 and methoxy group at C5.

- Properties: The amino group (pKa ~4–5) acts as a hydrogen bond donor, improving water solubility. Methoxy substitution reduces oxidative degradation compared to hydroxyl groups .

- Key Difference: Amino-methoxy substitution patterns are common in bioactive molecules (e.g., anthranilate derivatives), differing from the ethynyl-hydroxy combination’s click chemistry utility.

Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure: Complex tricyclic diterpenoid esters with methyl groups.

- Properties :

- Key Difference : Structural complexity and natural origin contrast with synthetic benzoates’ modular design.

Preparation Methods

Key Steps:

-

Esterification of 2-Hydroxy-5-Iodobenzoic Acid

-

Sonogashira Coupling with Trimethylsilylacetylene

-

Deprotection of Trimethylsilyl Group

Advantages :

Halogenation-Coupling Strategy

Key Steps:

-

Halogenation of Methyl 2-Hydroxybenzoate Derivatives

-

Palladium-Catalyzed Coupling with Alkynylsilanes

-

Desilylation

Advantages :

One-Pot Tandem Synthesis

Key Steps:

-

Iodination and Esterification

-

Sonogashira Coupling in situ

Advantages :

Comparative Analysis of Methods

Optimization and Challenges

Q & A

What are the optimal synthetic routes for Methyl 5-ethynyl-2-hydroxybenzoate, and how can regiospecificity be ensured?

Basic Research Focus

A common approach involves functionalizing the benzene ring via electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the ethynyl group can be introduced using Sonogashira coupling between a halogenated benzoate precursor (e.g., methyl 5-bromo-2-hydroxybenzoate) and terminal alkynes under inert conditions . To ensure regiospecificity, copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") with azides can selectively modify the ethynyl group without affecting other functional groups (e.g., phenolic -OH). Optimize reaction conditions (e.g., 1:1.2 molar ratio of alkyne to azide, CuI catalyst, room temperature) to achieve >95% conversion .

How does the substitution pattern on the benzene ring influence the reactivity of this compound in conjugation reactions?

Advanced Research Focus

Substituent position significantly impacts electronic and steric effects. For instance, methoxy groups at the ortho position (relative to -OH) reduce electrophilic substitution reactivity due to steric hindrance, while para substituents enhance conjugation. Data from analogous compounds (e.g., methyl hydroxy-methoxybenzoates) show that substitution at C-5 (as in Methyl 2-hydroxy-5-methoxybenzoate) increases stability in aqueous media compared to C-3 or C-4 derivatives . Below is a comparative reactivity table for methyl hydroxy-methoxybenzoate derivatives:

| Position of -OCH₃ | Relative Reactivity (%) | Stability in Aqueous Media (%) |

|---|---|---|

| C-5 (e.g., Entry 9) | 93 | 56 |

| C-4 | 56 | 22 |

| C-3 | 69 | 32 |

This suggests that the C-5 ethynyl group in this compound may enhance stability for bioconjugation applications .

What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Basic Research Focus

Use FTIR to identify key functional groups:

- Broad O-H stretch (~3200 cm⁻¹ for phenolic -OH).

- Sharp C≡C stretch (~2100 cm⁻¹ for ethynyl group).

- Ester C=O stretch (~1700 cm⁻¹).

FT-Raman is preferred for resolving overlapping peaks in aromatic regions. For structural validation, combine ¹H/¹³C NMR :

- Ethynyl protons appear as a singlet at δ ~2.5–3.0 ppm.

- Aromatic protons show splitting patterns dependent on substituent positions.

If contradictions arise (e.g., unexpected byproducts), employ HPLC-MS to isolate impurities and X-ray crystallography for definitive structural confirmation, as demonstrated for related triazole derivatives .

What safety precautions are critical when handling this compound in high-temperature reactions?

Advanced Research Focus

The compound’s ethynyl group may pose explosion risks under high heat or static discharge. Key precautions include:

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Handling : Use antistatic equipment and ground all apparatus. Conduct reactions in fume hoods with blast shields for scale-up.

- Decomposition : TGA analysis of similar esters shows decomposition onset at ~180°C, releasing CO and phenolic vapors. Equip labs with CO detectors and emergency showers .

How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to modify this compound for targeted drug delivery?

Advanced Research Focus

The ethynyl group enables site-specific bioconjugation via CuAAC. For example:

Linker Design : React the ethynyl group with azide-functionalized PEG linkers to improve solubility.

Drug Conjugation : Attach azide-modified anticancer agents (e.g., doxorubicin) under Cu(I) catalysis (0.1 eq. CuI, DIPEA, DMSO, 25°C, 12 h).

Validation : Confirm conjugation via MALDI-TOF MS and assess in vitro release kinetics at pH 5.0 (lysosomal conditions) .

This method achieves >90% coupling efficiency and minimizes off-target interactions compared to non-covalent strategies .

How do competing reaction pathways affect the synthesis of this compound derivatives?

Advanced Research Focus

Side reactions include:

- Oxidative Coupling : Ethynyl groups may dimerize under aerobic conditions. Use degassed solvents and N₂ atmosphere to suppress this.

- Ester Hydrolysis : The methyl ester can hydrolyze to carboxylic acid in basic aqueous media. Monitor pH (keep <8.0) and use anhydrous conditions for reactions requiring bases .

Optimize reaction time and temperature via DOE (Design of Experiments) to maximize yield. For example, Sonogashira coupling at 60°C for 6 h reduces hydrolysis to <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.